Acetamide, N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-, cis-

Description

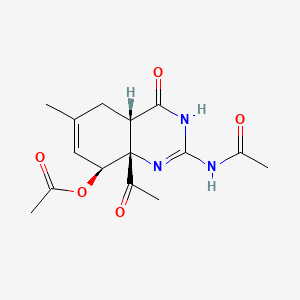

The compound Acetamide, N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-, cis- is a complex quinazolinone derivative characterized by a hexahydroquinazolinyl core with acetyl and acetyloxy substituents. Its structure includes a bicyclic quinazolinone system fused with a partially hydrogenated ring, a methyl group at position 6, and acetamide functionality at position 2.

Properties

CAS No. |

86970-99-2 |

|---|---|

Molecular Formula |

C15H19N3O5 |

Molecular Weight |

321.33 g/mol |

IUPAC Name |

[(4aS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate |

InChI |

InChI=1S/C15H19N3O5/c1-7-5-11-13(22)17-14(16-9(3)20)18-15(11,8(2)19)12(6-7)23-10(4)21/h6,11-12H,5H2,1-4H3,(H2,16,17,18,20,22)/t11-,12+,15+/m1/s1 |

InChI Key |

QFLNFLJYEDWRAV-XUJVJEKNSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C)C(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C)C(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinazolinone structure, followed by the introduction of acetamido and acetyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in studies related to enzyme inhibition or protein binding. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research.

Medicine

In medicine, (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinazolinone Derivatives

Example Compound: N-(4-oxo-2-(substituted phenoxymethyl)quinazolin-3(4H)-yl)acetamides (e.g., compounds 8a-e from )

- Structural Differences: Core Ring System: The target compound features a hexahydroquinazolinone (partially saturated) core, whereas compounds have a fully aromatic quinazolinone system. Substituents: The target compound has 8a-acetyl and 8-acetyloxy groups, compared to phenoxymethyl and piperazine substituents in derivatives.

- Synthesis : Both involve condensation of acetamide precursors with secondary amines, but the target compound may require additional steps for introducing acetyl/acetyloxy groups .

Non-Quinazolinone Acetamide Analogues

Example Compound: N-cyclohexyl-2-(8-quinolinyloxy)-acetamide ()

- Structural Differences: Heterocycle: The target compound uses a quinazolinone core, while ’s analogue employs a quinoline ring. Substituents: The target compound has acetyl/acetyloxy groups, whereas ’s compound features a quinolinyloxy and cyclohexyl group.

- Toxicity: ’s compound exhibits acute oral toxicity (H302) and respiratory irritation (H335).

Agricultural Acetamide Derivatives

Example Compound : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, )

- Structural Differences :

- Alachlor has a chlorinated acetamide backbone with diethylphenyl and methoxymethyl groups, contrasting with the target compound’s heterocyclic core.

- Applications: Alachlor is a herbicide, while the target compound’s structure aligns more with pharmacologically active quinazolinones. This highlights how minor structural changes (e.g., heterocycle vs. aryl groups) drastically alter application domains .

Data Table: Key Properties of Target Compound and Analogues

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis can likely adopt strategies from , but the introduction of acetyl groups may require protective group chemistry or selective acylation .

- Bioactivity Prediction: Compared to ’s oxadiazole-acetamide hybrids (antimicrobial), the target compound’s quinazolinone core could confer kinase-inhibitory or anti-inflammatory activity, common in this class.

- Toxicity Profile : Structural similarities to ’s compound suggest moderate acute toxicity, but the absence of reactive halogens (cf. alachlor) may improve safety .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this acetamide derivative, and how can reaction conditions be optimized?

- Methodology : Synthesis involves multi-step protocols, including cyclization, acetylation, and oxidation. For example, the synthesis of analogous quinazolinyl acetamides often requires precise temperature control (e.g., 60–80°C for cyclization) and catalysts like pyridine for acetylation . Optimization should focus on solvent selection (e.g., DMF for solubility), stoichiometric ratios (e.g., 1.2 equivalents of acetylating agents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). NMR and mass spectrometry (EIMS) are essential for verifying intermediate purity .

Q. What safety protocols are necessary when handling this compound?

- Methodology : Based on structurally similar acetamides, this compound likely poses hazards such as skin irritation (Category 2, H315) and respiratory tract irritation (H335) . Researchers should:

- Use PPE (gloves, lab coats, goggles).

- Work in fume hoods with proper ventilation.

- Store in airtight containers away from oxidizers.

- Follow first-aid measures (e.g., rinsing eyes with water for 15+ minutes if exposed) .

Q. How can the compound’s stability and solubility be assessed for experimental reproducibility?

- Methodology :

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4°C to 40°C), and light exposure. Monitor decomposition via HPLC .

- Solubility : Use shake-flask methods in solvents (e.g., DMSO, ethanol, water) and quantify via UV-Vis spectroscopy. Data should be cross-validated with computational models (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can stereochemical integrity (cis configuration) be preserved during synthesis, and what analytical methods confirm it?

- Methodology :

- Stereocontrol : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) and low-temperature reactions to minimize epimerization .

- Verification : Employ NOESY NMR to detect spatial proximity of protons in the cis isomer. Compare experimental optical rotation with DFT-predicted values .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Data Harmonization : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., NIH/NCATS guidelines).

- Structural Confounders : Check for impurities via LC-MS and confirm stereochemistry. For example, trace trans isomers in "cis" samples may skew results .

- Meta-Analysis : Use tools like RevMan to statistically integrate disparate datasets, adjusting for variables (e.g., cell line heterogeneity) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of quinazoline-binding proteins (e.g., DHFR or kinases). Parameterize the ligand using Gaussian-optimized geometries .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between acetamide carbonyl and Arg residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.